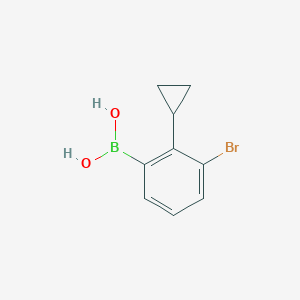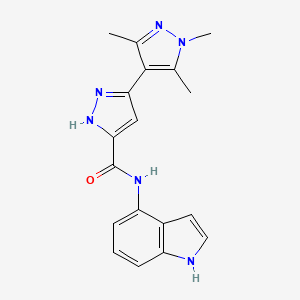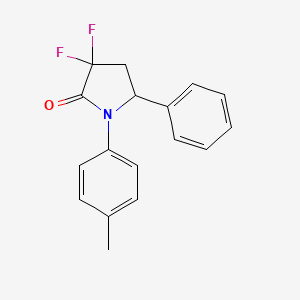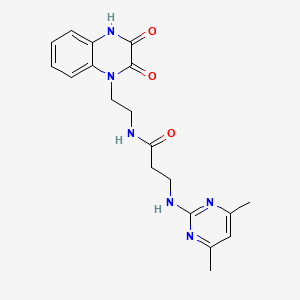
1,3,5-Tris(methoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(methoxymethyl)benzene is an organic compound with the molecular formula C12H18O3. It is a derivative of benzene, where three methoxymethyl groups are attached to the 1, 3, and 5 positions of the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Tris(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through electrophilic aromatic substitution, where the methoxymethyl groups are introduced to the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(methoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxymethyl groups to methyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzene-1,3,5-tricarboxylic acid.
Reduction: Formation of 1,3,5-trimethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(methoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(methoxymethyl)benzene involves its interaction with various molecular targets. The methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. These interactions can affect the compound’s ability to act as a ligand in coordination chemistry and its potential use in catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(bromomethyl)benzene: Similar structure but with bromomethyl groups instead of methoxymethyl groups.
1,3,5-Tris(trifluoromethyl)benzene: Contains trifluoromethyl groups, leading to different chemical properties.
1,3,5-Tris(1-methylethyl)benzene: Substituted with isopropyl groups, affecting its steric and electronic properties.
Uniqueness
1,3,5-Tris(methoxymethyl)benzene is unique due to its methoxymethyl groups, which provide a balance of electron-donating and steric effects. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C12H18O3 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1,3,5-tris(methoxymethyl)benzene |
InChI |
InChI=1S/C12H18O3/c1-13-7-10-4-11(8-14-2)6-12(5-10)9-15-3/h4-6H,7-9H2,1-3H3 |
InChI-Schlüssel |
YOACRGUTUXJZBA-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=CC(=C1)COC)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090044.png)

![4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine](/img/structure/B14090062.png)

![N-{1-[(4-{2-(tert-Butylcarbamoyl)-4-[(pyridin-4-yl)methoxy]piperidin-1-yl}-3-hydroxy-1-phenylbutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl}quinoline-2-carboxamide](/img/structure/B14090080.png)

![3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B14090084.png)

![Methyl 4-{6-methoxy-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090091.png)




